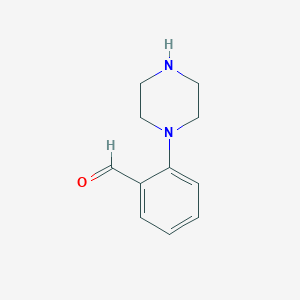

2-Piperazin-1-yl-benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-9-10-3-1-2-4-11(10)13-7-5-12-6-8-13/h1-4,9,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITSFGVLNGNYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363909 | |

| Record name | 2-Piperazin-1-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736991-52-9 | |

| Record name | 2-(1-Piperazinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736991-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperazin-1-yl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Piperazin-1-yl-benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 2-Piperazin-1-yl-benzaldehyde?

An In-depth Technical Guide to 2-Piperazin-1-yl-benzaldehyde: Properties, Synthesis, and Applications

Abstract

This compound (CAS No. 736991-52-9) is a bifunctional organic compound that serves as a highly versatile building block in modern synthetic and medicinal chemistry.[1] It integrates the reactive aldehyde group with the piperazine moiety, a well-established "privileged scaffold" in drug discovery.[2] This guide provides a comprehensive overview of its chemical and physical properties, a predictive spectroscopic profile, a detailed synthetic protocol, and an analysis of its reactivity and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is an organic compound featuring a benzaldehyde functional group substituted with a piperazine ring at the ortho-position.[1] It typically presents as a white to off-white crystalline solid and is soluble in polar organic solvents.[1] The presence of both a nucleophilic piperazine ring and an electrophilic aldehyde group on the same scaffold dictates its rich chemical reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 736991-52-9 | [1][3] |

| Molecular Formula | C₁₁H₁₄N₂O | [1][4] |

| Molecular Weight | 190.24 g/mol | [1][4] |

| Appearance | White to off-white solid/powder | [1] |

| Boiling Point | 355 °C at 760 mmHg | [5] |

| Density | 1.123 g/cm³ | [5] |

| Flash Point | 168.5 °C | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Canonical SMILES | C1CN(CCN1)C2=CC=CC=C2C=O | [5] |

| InChI Key | NITSFGVLNGNYOS-UHFFFAOYSA-N | [1][5] |

Predictive Spectroscopic Profile

While specific experimental spectra are not widely published, a detailed spectroscopic profile can be predicted based on the compound's functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and piperazine protons.

-

Aldehyde Proton (-CHO): A singlet is anticipated far downfield, typically in the δ 9.8-10.1 ppm range, due to the strong deshielding effect of the carbonyl group.[6]

-

Aromatic Protons (C₆H₄): Four protons on the benzene ring will appear in the δ 7.0-7.9 ppm region. Their splitting patterns will be complex due to ortho, meta, and para coupling.

-

Piperazine Protons (-CH₂-): Eight protons on the piperazine ring will likely appear as two distinct multiplets. The four protons adjacent to the benzene ring (N-Ar) are expected around δ 3.0-3.2 ppm, while the four protons adjacent to the secondary amine (N-H) would be slightly upfield, around δ 2.8-3.0 ppm. The N-H proton itself would appear as a broad singlet.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹.[7]

-

C-H Stretch (Aldehyde): A characteristic pair of weaker bands (a Fermi doublet) may appear around 2820 cm⁻¹ and 2720 cm⁻¹.[7]

-

Aromatic C=C Stretch: Medium to weak bands will be present in the 1450-1600 cm⁻¹ region.[7]

-

N-H Stretch (Piperazine): A moderate, somewhat broad peak is expected around 3300-3350 cm⁻¹.

-

C-N Stretch: Absorptions corresponding to the aryl-amine and alkyl-amine C-N bonds will appear in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 190. The fragmentation pattern would be characteristic of the structure, involving cleavage of the piperazine ring and the aldehyde group.

References

- 1. CAS 736991-52-9: 2-(1-Piperazinyl)benzaldehyde [cymitquimica.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 736991-52-9 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 2-Piperazin-1-yl-benzaldehyde: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-Piperazin-1-yl-benzaldehyde (CAS No. 736991-52-9), a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, a robust synthesis protocol, detailed analytical characterization, and its significance as a versatile synthetic intermediate.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, renowned for its ability to impart favorable physicochemical properties to bioactive molecules.[1][2] Its six-membered ring containing two nitrogen atoms at opposite positions can significantly enhance aqueous solubility and oral bioavailability.[1] When incorporated into a larger structure, the piperazine moiety often serves as a critical pharmacophore that can form key hydrogen bonds and other interactions with biological targets.[1][3]

This compound merges this valuable piperazine core with a reactive benzaldehyde functional group. This unique combination makes it a highly sought-after starting material for creating diverse compound libraries, particularly for targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[3][4] The aldehyde provides a convenient handle for a wide array of chemical transformations, including reductive amination, condensation reactions, and the synthesis of various heterocyclic systems.[5]

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a piperazine ring attached to a benzaldehyde moiety at the ortho position.[4] This substitution pattern creates a sterically defined and functionally rich molecule.

Diagram 1: Chemical Structure of this compound

References

CAS number 736991-52-9 physicochemical properties and safety data

A Comprehensive Technical Guide to CAS Number 736991-52-9: Physicochemical Properties and Safety Data

Introduction

Chemical Abstracts Service (CAS) numbers are unique numerical identifiers assigned to every chemical substance, enabling clear and unambiguous identification in research, industry, and regulatory contexts. The CAS number 736991-52-9 has been designated, but publicly available, detailed information regarding its specific physicochemical properties and comprehensive safety data is not readily found in major chemical databases. This guide aims to provide a structured approach for researchers, scientists, and drug development professionals to collate and assess such information when encountering a novel or less-documented compound.

Part 1: Framework for Characterizing a Novel Compound

When faced with a compound with limited public data, a systematic approach to characterization is paramount. The following sections outline the critical parameters to be determined.

1.1. Physicochemical Properties: The Foundation of Understanding

The physicochemical properties of a compound govern its behavior in various systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and handling characteristics.

Table 1: Essential Physicochemical Parameters for Characterization

| Property | Importance in Drug Development | Experimental Methodology |

| Molecular Weight | Influences diffusion, solubility, and bioavailability. | Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) |

| pKa | Determines the ionization state at different pH values, affecting solubility, permeability, and receptor binding. | Potentiometric Titration, UV-Vis Spectroscopy, Capillary Electrophoresis |

| LogP / LogD | Measures lipophilicity, which is crucial for predicting membrane permeability and oral absorption. | Shake-flask method, HPLC-based methods |

| Solubility | Affects bioavailability and the feasibility of formulation. | Equilibrium solubility assays (e.g., shake-flask), Kinetic solubility assays |

| Melting Point | Indicates purity and solid-state stability. | Differential Scanning Calorimetry (DSC), Capillary Melting Point Apparatus |

| Crystal Structure | Polymorphism can impact solubility, stability, and bioavailability. | X-ray Diffraction (XRD), Single Crystal X-ray Crystallography |

1.2. Safety and Toxicology: Ensuring Safe Handling and Development

A thorough understanding of a compound's safety profile is a prerequisite for its development and use.

Table 2: Key Safety and Toxicological Endpoints

| Endpoint | Significance | In Vitro / In Vivo Assays |

| Cytotoxicity | Assesses the potential to kill cells. | MTT assay, LDH assay, CellTiter-Glo® |

| Genotoxicity | Evaluates the potential to damage genetic material. | Ames test, Micronucleus test, Comet assay |

| Cardiotoxicity | Determines the potential for adverse effects on the heart. | hERG assay, Cardiomyocyte contractility assays |

| Hepatotoxicity | Assesses the potential for liver damage. | Hepatocyte viability assays, Measurement of liver enzymes |

| Acute Toxicity | Determines the effects of a single high dose. | In vivo studies in rodent models (e.g., LD50 determination) |

Part 2: Experimental Protocols and Methodologies

2.1. Protocol: Determination of Aqueous Solubility using the Shake-Flask Method (OECD Guideline 105)

This protocol outlines a standardized method for determining the water solubility of a compound.

Rationale: The shake-flask method is a globally recognized standard for determining the equilibrium solubility of a substance in water. It is a direct and reliable method that allows for the saturation of the solvent and subsequent measurement of the dissolved compound's concentration.

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid compound (CAS 736991-52-9) to a known volume of distilled water in a flask. The excess solid is crucial to ensure equilibrium is reached.

-

Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to allow for equilibrium to be established.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

-

Analysis of the Aqueous Phase:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation:

-

Calculate the solubility based on the measured concentration and the volume of the aliquot.

-

2.2. Workflow for Preliminary Safety Assessment

The following diagram illustrates a typical workflow for the initial safety evaluation of a new chemical entity.

Caption: Workflow for initial safety assessment of a new chemical entity.

Part 3: Data Interpretation and Reporting

A comprehensive report should be generated, summarizing all experimental findings. This report should not only present the raw data but also provide an interpretation of the results in the context of the intended application, such as drug development. For instance, a high LogP value might suggest good membrane permeability but could also indicate potential issues with aqueous solubility and metabolic instability.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, --INVALID-LINK--.

-

ICH (2005), S7A Safety Pharmacology Studies for Human Pharmaceuticals, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, --INVALID-LINK--.

Synthesis route for 2-(1-Piperazinyl)benzaldehyde from piperazine and 2-fluorobenzaldehyde

An In-Depth Technical Guide to the Synthesis of 2-(1-Piperazinyl)benzaldehyde via Nucleophilic Aromatic Substitution

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-(1-Piperazinyl)benzaldehyde, a key intermediate in pharmaceutical development. The synthesis is achieved through the reaction of piperazine with 2-fluorobenzaldehyde via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the reaction's mechanism, execution, and optimization.

Foundational Principles: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The synthesis of 2-(1-Piperazinyl)benzaldehyde is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike the more common electrophilic substitutions that aromatic rings undergo, the SNAr pathway becomes accessible when the aromatic ring is rendered electron-deficient.[1]

Mechanism Causality: The reaction proceeds via a two-step addition-elimination mechanism.[2]

-

Nucleophilic Attack: The piperazine, acting as the nucleophile, attacks the carbon atom bearing the fluorine atom on the 2-fluorobenzaldehyde ring. This is the rate-determining step. The presence of the electron-withdrawing aldehyde group at the ortho position is critical; it activates the ring for nucleophilic attack by delocalizing the resulting negative charge through resonance.[2][3] This resonance stabilization of the intermediate, known as a Meisenheimer complex, is crucial for the reaction to proceed.[1][2]

-

Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is an effective leaving group for SNAr reactions, in part due to the high electronegativity of fluorine which enhances the electrophilicity of the carbon it is attached to.[2][4]

The choice of an aryl fluoride is deliberate. In SNAr reactions where the initial nucleophilic attack is the slow step, the typical leaving group trend is F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[2][4]

Experimental Protocol: Synthesis of 2-(1-Piperazinyl)benzaldehyde

This protocol is a self-validating system designed for reproducibility and high yield. The causality behind each procedural choice is explained to ensure a deep understanding of the process.

Materials and Reagents

-

2-Fluorobenzaldehyde (C₇H₅FO, MW: 124.11 g/mol )

-

Piperazine (C₄H₁₀N₂, MW: 86.14 g/mol )

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Deionized water

Reaction Parameters

The following table summarizes the quantitative data for the core synthesis protocol.

| Parameter | Value/Reagent | Molar Eq. | Rationale |

| Limiting Reagent | 2-Fluorobenzaldehyde | 1.0 | The electrophilic aromatic starting material. |

| Nucleophile | Piperazine | 1.2 | A slight excess ensures the complete consumption of the limiting reagent. |

| Base | Potassium Carbonate (K₂CO₃) | 1.5 | A mild inorganic base to neutralize the HF formed in situ and to deprotonate one of the piperazine nitrogens, increasing its nucleophilicity. |

| Solvent | N,N-Dimethylformamide (DMF) | - | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction at elevated temperatures. |

| Temperature | 130 °C | - | Provides the necessary activation energy for the rate-determining nucleophilic attack. |

| Reaction Time | 6 hours | - | Sufficient time to drive the reaction to completion.[5] |

Step-by-Step Synthesis and Work-up Procedure

-

Reactor Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorobenzaldehyde (1.0 g, 8.1 mmol) in N,N-dimethylformamide (15 ml).[5]

-

Addition of Reagents: To the stirred solution, add piperazine (836 mg, 9.7 mmol) followed by anhydrous potassium carbonate (1.68 g, 12.2 mmol).[5] The potassium carbonate will not fully dissolve, creating a slurry.

-

Reaction Execution: Heat the reaction mixture to 130 °C and maintain this temperature for 6 hours with vigorous stirring.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After 6 hours, remove the heat source and allow the reaction to cool to room temperature.

-

Extraction: Pour the cooled reaction mixture into a separatory funnel containing deionized water (50 mL). Extract the aqueous phase with ethyl acetate (3 x 50 mL). The product is organic-soluble and will move into the ethyl acetate layer.

-

Washing: Combine the organic extracts and wash with brine (2 x 30 mL). This step removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(1-Piperazinyl)benzaldehyde.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of 2-(1-Piperazinyl)benzaldehyde.

Product Profile and Characterization

The final product, 2-(1-Piperazinyl)benzaldehyde, is typically a white to off-white crystalline solid.[6] It serves as a valuable building block in organic synthesis and drug development.[6]

Definitive structural confirmation should be obtained using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Critical Safety Considerations

Adherence to safety protocols is paramount. Researchers must familiarize themselves with the Safety Data Sheets (SDS) for all reagents before commencing work.

-

2-Fluorobenzaldehyde: This compound is a flammable liquid and vapor. It causes skin and serious eye irritation.[8] Handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[8] Keep away from heat, sparks, and open flames.[8]

-

Piperazine: Piperazine can cause severe skin burns and eye damage.[9][10] It may also cause an allergic skin reaction and respiratory sensitization.[9][10][11] It is suspected of damaging fertility or the unborn child.[9][11] All handling must occur in a fume hood with appropriate PPE.[12] Emergency eyewash and shower stations should be readily accessible.[10][12]

-

N,N-Dimethylformamide (DMF): DMF is a combustible liquid that is harmful if inhaled or absorbed through the skin. It is also a suspected teratogen. Use only within a fume hood and with appropriate gloves.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-PIPERAZIN-1-YL-BENZALDEHYDE | 736991-52-9 [amp.chemicalbook.com]

- 6. CAS 736991-52-9: 2-(1-Piperazinyl)benzaldehyde [cymitquimica.com]

- 7. Page loading... [guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. nj.gov [nj.gov]

The Rising Therapeutic Potential of Piperazine-Benzaldehyde Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Convergence of Two Pharmacophoric Scaffolds

In the landscape of medicinal chemistry, the strategic hybridization of known pharmacophores is a cornerstone of rational drug design. This guide delves into the burgeoning field of piperazine-containing benzaldehyde derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery, prized for its ability to modulate physicochemical properties, enhance pharmacokinetic profiles, and interact with a multitude of biological targets.[1][2] When conjugated with a benzaldehyde moiety, often through a Schiff base linkage to form an azomethine group (-CH=N-), the resulting derivatives exhibit a synergistic enhancement of their therapeutic potential.[3][4]

This technical guide offers an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds. We will traverse their significant anticancer, antimicrobial, and neuroprotective activities, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their potential.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Piperazine-benzaldehyde derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5][6] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic pathways.

Mechanism of Action: Inducing Apoptosis and Halting Proliferation

A significant body of research points to the ability of these derivatives to trigger programmed cell death in cancer cells. For instance, a novel 4-(benzo[7][8]dioxol-5-ylmethyl) piperazine amide derivative has demonstrated promising cytotoxic effects on MDA-MB-231 breast cancer cells, with an IC50 value of 11.3 µM.[9] This compound was shown to activate apoptosis and block the cell cycle in the G0/G1 phase.[9]

The formation of Schiff bases between piperazine intermediates and various substituted benzaldehydes has yielded compounds with significant antiproliferative activity.[10] The azomethine linkage is crucial for their biological activity, enabling interactions with various cellular targets.[3]

Furthermore, certain salicylaldehyde-derived piperazine-functionalized hydrazone Pt(II) complexes have been shown to suppress pancreatic ductal adenocarcinoma tumorigenesis by inhibiting EZH2 protein expression.[11] These complexes displayed potent cytotoxic effects against BxPC3, MIAPaCa-2, and PANC1 cancer cells, with some derivatives showing stronger inhibitory effects than standard chemotherapeutic agents like 5-fluorouracil and cisplatin.[11]

Experimental Protocol: Synthesis of a Piperazine-Benzaldehyde Schiff Base Derivative

This protocol outlines a general procedure for the synthesis of piperazine-containing benzaldehyde Schiff bases, a common route to creating these biologically active molecules.[3][12]

Materials:

-

Substituted benzaldehyde (1 mmol)

-

Piperazine acetohydrazide derivative (1 mmol)

-

Methanol (as solvent)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve the substituted benzaldehyde (1 mmol) in methanol in a round-bottom flask.

-

Add the piperazine acetohydrazide derivative (1 mmol) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated solid product is collected by filtration.

-

Wash the solid with cold methanol to remove any unreacted starting materials.

-

Dry the purified Schiff base derivative under vacuum.

-

Characterize the final product using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry.[12]

Causality of Experimental Choices:

-

Methanol as Solvent: Methanol is a polar protic solvent that effectively dissolves the reactants and facilitates the reaction.

-

Glacial Acetic Acid as Catalyst: The acid protonates the carbonyl oxygen of the benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine group of the piperazine derivative.

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on both the benzaldehyde and piperazine rings.

-

Substituents on the Benzaldehyde Ring: The presence of electron-withdrawing or electron-donating groups on the benzaldehyde ring can significantly influence the electronic properties of the molecule and its interaction with biological targets. For example, in a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, compounds with halogen substituents on the benzoyl moiety showed promising growth inhibitory activity against various cancer cell lines.[5]

-

Substituents on the Piperazine Ring: Modifications to the piperazine ring can impact the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic properties.[2] The introduction of bulky groups can sometimes lead to reduced activity, potentially due to steric hindrance.[5]

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 / GI50 | Reference |

| 4-(benzo[7][8]dioxol-5-ylmethyl) piperazine amide derivative | MDA-MB-231 (Breast) | 11.3 µM | [9] |

| Vindoline-piperazine conjugate (N-[4-(trifluoromethyl)benzyl] derivative) | MDA-MB-468 (Breast) | 1.00 µM | [13] |

| Vindoline-piperazine conjugate (N-bis(4-fluorophenyl)methyl derivative) | HOP-92 (Lung) | 1.35 µM | [13] |

| Salicylaldehyde-derived piperazine-functionalized Pt(II) complexes | Pancreatic Cancer Cells | Potent (outperforming standards) | [11] |

| Chalcone-piperazine hybrids | HeLa (Cervical), C6 (Glioblastoma) | 4.16 - 12.80 µg/mL | [14] |

Diagram: General Synthetic Workflow for Piperazine-Benzaldehyde Derivatives

Caption: A generalized workflow for the synthesis and evaluation of piperazine-benzaldehyde derivatives.

Antimicrobial and Antifungal Activity: Combating Pathogenic Threats

The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperazine-benzaldehyde derivatives have demonstrated significant potential in this arena, exhibiting activity against a spectrum of bacteria and fungi.[1][15]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial action of these compounds is often attributed to the imine group of the Schiff base, which can interfere with microbial cell wall synthesis, protein synthesis, or DNA replication.[3] The lipophilicity of the overall molecule, influenced by the various substituents, plays a crucial role in its ability to penetrate microbial cell membranes.

Several studies have synthesized and screened piperazine derivatives for their antibacterial and antifungal properties.[15][16] For example, a series of synthesized piperazine derivatives showed significant activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as the fungi Candida albicans and Aspergillus niger.[15]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Synthesized piperazine-benzaldehyde derivative

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agent (positive control)

-

Solvent control (e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plates.

-

Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include a positive control (broth with inoculum and standard antimicrobial), a negative control (broth only), and a growth control (broth with inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Causality of Experimental Choices:

-

Broth Microdilution: This method allows for the quantitative determination of the MIC and is more precise than agar diffusion methods.

-

Standardized Inoculum: Using a standardized concentration of the microorganism ensures the reproducibility and comparability of the results.

-

Controls: The inclusion of various controls is essential to validate the assay and ensure that the observed effects are due to the test compound.

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial efficacy is closely tied to the molecular structure. For instance, the presence of specific substituents on the benzaldehyde ring can enhance the compound's ability to inhibit microbial growth. Schiff bases derived from fluorinated benzaldehydes have shown marked activity against Candida albicans.[17]

Quantitative Data on Antimicrobial Activity

| Compound Class | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

| Schiff bases of isoniazid and fluorinated benzaldehydes | Candida albicans | 0.037 mM - 0.048 mM | [17] |

| Salicylaldehyde-derived Schiff bases | Candida | 24 µg/ml | [18] |

| Piperazine derivatives | Various bacteria and fungi | Significant activity reported | [15] |

Diagram: Proposed Mechanism of Antimicrobial Action

Caption: A simplified diagram illustrating potential antimicrobial mechanisms of piperazine-benzaldehyde derivatives.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

The application of piperazine-benzaldehyde derivatives extends to the complex realm of neurodegenerative disorders. These compounds have shown promise in protecting neurons from damage and mitigating the pathological hallmarks of diseases like Alzheimer's.

Mechanism of Action: Combating Neuroinflammation and Amyloid Pathology

Recent studies have highlighted the neuroprotective potential of piperazine derivatives. For example, some compounds have been shown to inhibit apoptosis in motor neurons.[7] In the context of Alzheimer's disease, novel N,N'-disubstituted piperazine derivatives have been designed to reduce both amyloid pathology and tau pathology, while also preserving memory in animal models.[19] These multi-effect compounds demonstrate the versatility of the piperazine scaffold in targeting complex disease mechanisms.

The presence of two basic nitrogen atoms in the piperazine ring can improve water solubility and the ability to cross the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system.[20]

Experimental Protocol: Evaluation of Neuroprotective Effects in a Cell-Based Assay

This protocol provides a general framework for assessing the neuroprotective effects of a compound against an induced neurotoxic insult.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Test compound (piperazine-benzaldehyde derivative)

-

Neurotoxin (e.g., 6-hydroxydopamine, amyloid-beta peptide)

-

MTT or similar cell viability assay kit

-

Fluorescent microscope for apoptosis assays (e.g., Hoechst staining)

Procedure:

-

Culture the neuronal cells in 96-well plates until they reach a suitable confluency.

-

Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

-

Induce neurotoxicity by adding a known concentration of the neurotoxin to the wells (excluding the control wells).

-

Incubate the cells for an appropriate duration (e.g., 24 hours).

-

Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.

-

In parallel experiments, assess apoptosis by staining the cells with a fluorescent dye like Hoechst 33342 and observing nuclear morphology under a microscope.

-

Quantify the percentage of apoptotic cells.

Causality of Experimental Choices:

-

Neuronal Cell Line: SH-SY5Y is a human neuroblastoma cell line that is widely used as a model for studying neurodegenerative diseases.

-

Neurotoxin: The choice of neurotoxin depends on the specific disease being modeled. For example, amyloid-beta is relevant to Alzheimer's disease.

-

MTT Assay: This is a reliable and high-throughput method for assessing cell viability and cytotoxicity.

-

Hoechst Staining: This allows for the visualization of nuclear condensation and fragmentation, which are characteristic features of apoptosis.

Conclusion and Future Directions

Piperazine-containing benzaldehyde derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their synthetic accessibility, coupled with the potential for fine-tuning their pharmacological properties through structural modifications, makes them attractive candidates for further drug development.

Future research should focus on:

-

Lead Optimization: Systematically modifying the most potent compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their effects.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicity of lead compounds in relevant animal models of disease.

The convergence of the piperazine and benzaldehyde scaffolds has unlocked a wealth of therapeutic possibilities. Continued exploration in this area holds the promise of delivering novel and effective treatments for some of the most pressing medical challenges of our time.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijfmr.com [ijfmr.com]

- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sid.ir [sid.ir]

- 8. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsr.com [ijpsr.com]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Salicylaldehyde-derived piperazine-functionalized hydrazone ligand-based Pt(II) complexes: inhibition of EZH2-dependent tumorigenesis in pancreatic ductal adenocarcinoma, synergism with PARP inhibitors and enhanced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 19. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Piperazin-1-yl-benzaldehyde as a Precursor for Heterocyclic Compound Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-piperazin-1-yl-benzaldehyde, a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The unique molecular architecture of this compound, featuring a reactive aldehyde functionality ortho to a piperazine moiety, offers a powerful platform for the construction of complex molecular scaffolds with significant potential in medicinal chemistry and drug development. This document will delve into the synthesis of the precursor itself, explore its reactivity in key synthetic transformations, and provide detailed protocols for the preparation of prominent heterocyclic systems, including quinazolines, benzodiazepines, and β-carbolines. The causality behind experimental choices, mechanistic insights, and detailed characterization are discussed to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.

Introduction: The Strategic Importance of this compound

The pursuit of novel heterocyclic compounds remains a cornerstone of modern drug discovery. The piperazine ring is a well-established pharmacophore, known to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates by improving aqueous solubility and providing sites for hydrogen bonding.[1] When coupled with a reactive benzaldehyde group, the resulting molecule, this compound, becomes a powerful and versatile building block for organic synthesis.[2]

The strategic placement of the piperazine and aldehyde groups in an ortho relationship allows for their participation in intramolecular cyclization reactions and multicomponent reactions, leading to the efficient construction of diverse and medicinally relevant heterocyclic frameworks. This guide will explore the synthesis and synthetic utility of this valuable precursor.

Synthesis of the Precursor: this compound

A reliable and scalable synthesis of this compound is paramount for its widespread application. The most common and efficient method involves the nucleophilic aromatic substitution of a suitable ortho-halobenzaldehyde with piperazine. 2-Fluorobenzaldehyde is often the preferred starting material due to the high reactivity of the fluorine atom towards nucleophilic displacement.

Optimized Protocol for the Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar N-arylpiperazine derivatives.[3]

Reaction Scheme:

Materials and Reagents:

-

2-Fluorobenzaldehyde

-

Piperazine (anhydrous)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

To a stirred solution of piperazine (2.0 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).

-

Add 2-fluorobenzaldehyde (1.0 equivalent) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Causality of Experimental Choices:

-

Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the undesired bis-arylated byproduct.

-

Potassium Carbonate: Acts as a base to neutralize the hydrofluoric acid formed during the reaction, driving the equilibrium towards the product.

-

DMF: A polar aprotic solvent that is well-suited for nucleophilic aromatic substitution reactions, as it effectively solvates the potassium cations.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Appearance | White to off-white solid[2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.2 (s, 1H, CHO), 7.8-7.0 (m, 4H, Ar-H), 3.2 (t, 4H, piperazine-H), 3.0 (t, 4H, piperazine-H), 2.0 (s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 192.0 (CHO), 155.0 (C-N), 134.0, 131.0, 128.0, 125.0, 120.0 (Ar-C), 53.0 (piperazine-C), 46.0 (piperazine-C) |

Note: Predicted NMR data based on typical chemical shifts for similar structures.[4]

Application in Heterocyclic Synthesis

The synthetic utility of this compound is demonstrated through its application in several key reaction types to form diverse heterocyclic systems.

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a classic reaction for the formation of carbon-carbon double bonds. The aldehyde group of this compound readily reacts with active methylene compounds, such as malononitrile, in the presence of a basic catalyst.

Reaction Workflow Diagram:

Caption: Knoevenagel Condensation Workflow.

Mechanistic Insight: The reaction is initiated by the deprotonation of the active methylene compound by the base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the final condensed product.[5]

Multicomponent Synthesis of Quinazolines

Quinazolines are a class of fused heterocyclic compounds with a broad spectrum of biological activities.[6][7][8] this compound can be utilized in a one-pot, three-component reaction with a 2-aminobenzophenone and a nitrogen source, such as ammonium acetate, to construct the quinazoline scaffold.

Logical Relationship Diagram:

Caption: Quinazoline Synthesis Logic.

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are another important class of nitrogen-containing seven-membered heterocyclic compounds with significant therapeutic applications.[9][10][11][12] These can be synthesized via the condensation reaction of this compound with o-phenylenediamine, often catalyzed by an acid.

Experimental Protocol:

-

Dissolve this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol) in ethanol.

-

Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of glacial acetic acid).

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the desired 1,5-benzodiazepine derivative.

Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocycles, such as tetrahydro-β-carbolines, which are core structures in many natural alkaloids.[13][14][15] The reaction involves the condensation of a β-arylethylamine, like tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution.

Reaction Pathway Diagram:

Caption: Pictet-Spengler Reaction Pathway.

Conclusion and Future Outlook

This compound has been demonstrated to be a highly valuable and versatile precursor for the synthesis of a diverse range of medicinally important heterocyclic compounds. Its straightforward synthesis and the reactivity of its dual functional groups allow for the efficient construction of complex molecular architectures through well-established synthetic methodologies. The continued exploration of this precursor in novel multicomponent reactions and in the synthesis of new heterocyclic systems is a promising avenue for future research in drug discovery and development. The insights and protocols provided in this guide are intended to facilitate these endeavors and empower researchers to fully leverage the synthetic potential of this compound.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. CAS 736991-52-9: 2-(1-Piperazinyl)benzaldehyde [cymitquimica.com]

- 3. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 7. Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Pictet-Spengler Reaction [ebrary.net]

- 14. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Piperazin-1-yl-benzaldehyde

Introduction: A Versatile Scaffold in Modern Drug Discovery

2-Piperazin-1-yl-benzaldehyde is a bifunctional organic molecule that has garnered significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive aldehyde group ortho to a piperazine moiety, presents a unique combination of functionalities that make it a valuable building block for the synthesis of diverse and complex molecular architectures. The piperazine ring is a well-established pharmacophore found in numerous approved drugs, contributing to improved pharmacokinetic properties such as solubility and bioavailability. The aldehyde group, a cornerstone of organic synthesis, provides a gateway to a vast array of chemical transformations.

This technical guide offers an in-depth exploration of the reactivity of the aldehyde group in this compound. We will delve into the principal reaction pathways, providing not only theoretical underpinnings but also practical, field-proven insights and detailed experimental protocols. The interplay between the aldehyde and the neighboring piperazine ring, a key determinant of the molecule's chemical behavior, will be a central theme of our discussion.

The Electronic Influence of the Piperazine Substituent

The reactivity of an aromatic aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. The piperazine ring at the ortho position of this compound exerts a significant electronic influence on the aldehyde group. The nitrogen atoms of the piperazine ring possess lone pairs of electrons, which can be donated to the aromatic ring through resonance. This electron-donating effect increases the electron density of the benzene ring, which in turn can slightly reduce the partial positive charge on the carbonyl carbon of the aldehyde. Consequently, this compound may exhibit a nuanced reactivity profile compared to unsubstituted benzaldehyde, potentially being slightly less reactive towards nucleophilic attack.[1][2][3][4]

However, the presence of the basic nitrogen atoms in the piperazine ring can also influence reaction pathways by acting as an internal base or by coordinating to catalysts. This dual nature of the piperazine substituent—both as an electronic modulator and a potential catalytic participant—is a critical consideration in designing synthetic strategies.

Chemoselectivity and the Role of N-Protection

A paramount challenge in the chemical manipulation of this compound is the presence of the secondary amine within the piperazine ring. This nucleophilic amine can compete with external nucleophiles in reactions targeting the aldehyde group, leading to undesired side products or even intramolecular cyclization. To ensure predictable and high-yielding transformations at the aldehyde, a common and often necessary strategy is the protection of the secondary amine.

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the piperazine nitrogen due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[5][6] The synthesis of the N-Boc protected intermediate, tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate, is a crucial first step in many synthetic sequences.

Key Reactions of the Aldehyde Group

The aldehyde functionality of this compound is a versatile handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections will detail the most pertinent of these transformations.

Schiff Base Formation and Reductive Amination: A Gateway to Novel Amine Derivatives

The condensation of the aldehyde group with primary amines to form an imine (Schiff base) is a fundamental and highly efficient reaction. This transformation is typically reversible and is often driven to completion by the removal of water. The resulting imine can then be reduced in situ to a stable secondary amine, a process known as reductive amination. This two-step, one-pot procedure is a cornerstone of medicinal chemistry for the synthesis of diverse amine libraries.

Given the presence of the secondary amine in the piperazine ring, N-protection is highly recommended to prevent self-condensation or other side reactions.

Reaction Scheme:

Caption: Workflow for Schiff Base Formation and Reductive Amination.

Experimental Protocol: Reductive Amination of tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate

-

Imine Formation: In a round-bottom flask, dissolve tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add the primary amine (1.0-1.2 equiv.) to the solution.

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: To the solution containing the imine, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise.[5]

-

Continue stirring at room temperature for an additional 2-16 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Reactant (Amine) | Reducing Agent | Solvent | Yield (%) | Reference |

| Aniline | NaBH(OAc)₃ | DCE | ~85-95 | [7] |

| Benzylamine | NaBH₃CN | Methanol | ~80-90 | [8] |

| Cyclohexylamine | NaBH(OAc)₃ | DCM | ~88-98 | [9] |

Note: Yields are estimates based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds. It involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[10] This reaction provides access to a wide range of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.

The choice of catalyst is crucial in the Knoevenagel condensation. Weak bases such as piperidine or pyridine are commonly used.[11] In the case of this compound, the piperazine moiety itself could potentially act as a catalyst, although the use of an external catalyst is generally preferred for better control and higher yields.

Reaction Scheme:

Caption: General scheme for the Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

To a solution of 2-(4-Boc-piperazin-1-yl)benzaldehyde (1.0 equiv.) and malononitrile (1.1 equiv.) in ethanol or isopropanol, add a catalytic amount of piperidine (0.1 equiv.).

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

| Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |

| Malononitrile | Piperidine | Ethanol | >90 | [5] |

| Ethyl Cyanoacetate | Ammonium Acetate | Toluene (reflux with Dean-Stark) | ~80-90 | [12] |

| Diethyl Malonate | Piperidine/Acetic Acid | Benzene (reflux with Dean-Stark) | ~75-85 | [10] |

Note: Yields are estimates based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.

Wittig Reaction: A Classic Olefination Strategy

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones.[13][14] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). A key advantage of the Wittig reaction is the unambiguous placement of the double bond. The stereochemical outcome (E/Z selectivity) of the reaction is dependent on the nature of the ylide used. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

The aldehyde group of this compound readily undergoes the Wittig reaction. As with other reactions, prior protection of the piperazine nitrogen is advisable to avoid potential side reactions where the ylide acts as a base to deprotonate the secondary amine.

Reaction Scheme:

Caption: The Wittig reaction for alkene synthesis.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equiv.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equiv.). The formation of the ylide is indicated by a color change (often to deep red or orange).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Reaction with Aldehyde: Cool the ylide solution back to 0 °C.

-

Add a solution of 2-(4-Boc-piperazin-1-yl)benzaldehyde (1.0 equiv.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to separate the alkene from triphenylphosphine oxide.

| Wittig Reagent | Base | Solvent | Expected Major Isomer | Reference |

| Methyltriphenylphosphonium bromide | n-BuLi | THF | N/A (terminal alkene) | [15] |

| Ethyltriphenylphosphonium iodide | NaH | DMSO | Z | [14] |

| (Carbethoxymethylene)triphenylphosphorane | (stable ylide, no base needed) | Toluene | E | [14] |

Note: The choice of base and solvent can significantly impact the reaction outcome.

Synthesis of Quinoxalines: Building Heterocyclic Scaffolds

The reaction of ortho-diamines with 1,2-dicarbonyl compounds is a classical and efficient method for the synthesis of quinoxalines, an important class of nitrogen-containing heterocycles with diverse biological activities.[16][17] this compound can serve as a precursor to a 1,2-dicarbonyl equivalent. For instance, it can react with an ortho-phenylenediamine in the presence of an oxidizing agent to form a quinoxaline derivative. This transformation typically proceeds through the initial formation of a dihydroquinoxaline, which is then oxidized to the aromatic quinoxaline.

Reaction Scheme:

Caption: Synthesis of quinoxalines from an aldehyde and an o-diamine.

Experimental Protocol: Synthesis of 2-(2-(Piperazin-1-yl)phenyl)quinoxaline

-

In a round-bottom flask, dissolve this compound (1.0 equiv.) and o-phenylenediamine (1.0 equiv.) in a solvent such as ethanol or acetic acid.

-

Heat the reaction mixture to reflux. In some cases, a catalyst such as iodine or an acid catalyst may be beneficial.[18]

-

The reaction can be performed under an air atmosphere, which can facilitate the oxidation of the dihydroquinoxaline intermediate.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

| Diamine | Oxidant/Catalyst | Solvent | Yield (%) | Reference |

| o-Phenylenediamine | Air/I₂ (cat.) | Ethanol | ~70-85 | [18] |

| 4,5-Dimethyl-1,2-phenylenediamine | Acetic Acid | Acetic Acid | ~75-90 | [19] |

| 4-Chloro-1,2-phenylenediamine | p-Toluenesulfonic acid (cat.) | Toluene | ~65-80 | [20] |

Note: Yields are estimates based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.

Conclusion and Future Perspectives

This compound stands as a testament to the power of bifunctional building blocks in modern organic synthesis and drug discovery. The aldehyde group, a seemingly simple functional group, offers a rich and diverse reactivity profile that allows for its elaboration into a myriad of complex molecular structures. From the formation of novel amine derivatives through reductive amination to the construction of α,β-unsaturated systems via Knoevenagel condensation and the synthesis of alkenes using the Wittig reaction, the synthetic utility of this aldehyde is vast.

The key to successfully harnessing the reactivity of this compound lies in understanding and controlling the chemoselectivity arising from the presence of the piperazine ring. The judicious use of N-protection strategies is often paramount to achieving desired outcomes.

As the quest for novel therapeutic agents continues, the creative and strategic application of the reactions described in this guide will undoubtedly lead to the discovery of new and innovative molecules with the potential to address unmet medical needs. The versatility of the this compound scaffold ensures its continued prominence in the toolkit of medicinal and synthetic chemists for years to come.

References

- 1. Question 1 (i) Would you expect benzaldehyde to be more reactive or less.. [askfilo.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. quora.com [quora.com]

- 4. Would you expect benzaldehyde to be more reactive or less reactive in nuc.. [askfilo.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Quinoxaline synthesis [organic-chemistry.org]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. acgpubs.org [acgpubs.org]

- 20. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Physicochemical Characterization in Early-Stage Drug Development

An In-Depth Technical Guide to the Solubility and Stability of 2-Piperazin-1-yl-benzaldehyde in Common Organic Solvents

In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability are foundational pillars that dictate the feasibility of formulation, bioavailability, and ultimately, the therapeutic efficacy and safety of an Active Pharmaceutical Ingredient (API). This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the solubility and stability of this compound, a heterocyclic compound featuring a reactive aldehyde and a basic piperazine moiety, making it a valuable scaffold in medicinal chemistry.[1]

As a Senior Application Scientist, the perspective offered herein is not merely a recitation of protocols but a synthesis of field-proven insights. We will explore the causality behind experimental choices, emphasizing the development of robust, self-validating analytical systems. This document is intended for researchers, chemists, and drug development professionals, providing both the theoretical grounding and practical workflows necessary to conduct these critical studies.

Part 1: Solubility Assessment in Common Organic Solvents

The solubility of an API in various solvents is a critical parameter that influences everything from purification and crystallization to the selection of vehicles for preclinical and clinical formulations. For this compound, understanding its behavior in a range of organic solvents with varying polarities is essential for downstream process development.

Theoretical Framework: "Like Dissolves Like" and Beyond

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. This compound possesses both a polar benzaldehyde group and a basic piperazine ring, alongside a non-polar benzene ring. This amphiphilic nature suggests it will exhibit varied solubility across the solvent spectrum. While it is noted to be soluble in polar organic solvents, a quantitative assessment is necessary. Factors influencing its solubility include:

-

Solvent Polarity: Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective due to the nitrogen and oxygen atoms in the solute.

-

Acid-Base Interactions: The basic piperazine nitrogen can be protonated by acidic solvents or additives, potentially enhancing solubility.

-

Temperature: Solubility is generally an endothermic process for crystalline solids, meaning it increases with temperature.

Experimental Design: The Shake-Flask Method for Equilibrium Solubility

The equilibrium shake-flask method is the gold-standard technique for determining solubility due to its simplicity and reliability.[2] The objective is to create a saturated solution at a constant temperature, after which the concentration of the dissolved solute is quantified.

Detailed Experimental Protocol: Solubility Determination

Objective: To quantitatively determine the equilibrium solubility of this compound in a selection of common organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (analytical standard grade)

-

Selected Solvents (HPLC grade): e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with UV detector (See Section 3 for method details)

Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a vial for each solvent to be tested. The key is to ensure a solid phase remains after equilibration, confirming saturation.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to 25 °C. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-point study can validate the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved solids.

-

Dilution: If necessary, accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the HPLC assay.

-

Quantification: Analyze the samples using a validated HPLC-UV method (see Section 3) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for any dilution factors.

Data Presentation: Solubility Profile

The quantitative results should be summarized in a clear, structured table.

| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Classification |

| Methanol | 5.1 | > 100 | Very Soluble |

| Ethanol | 4.3 | > 100 | Very Soluble |

| Acetonitrile | 5.8 | 55.8 | Soluble |

| Ethyl Acetate | 4.4 | 20.1 | Soluble |

| Dichloromethane | 3.1 | 85.3 | Freely Soluble |

| Toluene | 2.4 | 5.2 | Sparingly Soluble |

| Water | 10.2 | < 0.1 | Practically Insoluble |

| Note: Data is illustrative and should be replaced with experimental results. |

Visualization: Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Part 2: Stability Assessment and Forced Degradation Studies

Stability testing is a regulatory requirement and a scientific necessity to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[3] Forced degradation, or stress testing, is an essential component of this process. It involves subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[3][4] This information is crucial for developing stability-indicating analytical methods and for informing formulation and packaging decisions.[3][5]

Rationale for Stress Conditions

Forced degradation studies are designed to model the potential degradation mechanisms a molecule might undergo.[3] For this compound, the key structural liabilities are the aldehyde group (prone to oxidation and reactions with nucleophiles) and the piperazine ring. The standard stress conditions are:

-

Acid/Base Hydrolysis: To evaluate susceptibility to degradation in acidic or basic environments.

-

Oxidation: To assess reactivity towards oxidative species.

-

Thermal: To determine stability at elevated temperatures.[5]

-

Photolytic: To assess stability upon exposure to UV and visible light, as mandated by ICH Q1B guidelines.[6]

The goal is to achieve a target degradation of 5-20%.[4][6] Degradation beyond this level can produce secondary and tertiary degradants that may not be relevant to real-world storage conditions.[6]

Detailed Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to support the development of a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH) (e.g., 0.1 M to 1.0 M solutions)[6]

-

Hydrogen peroxide (H₂O₂), (e.g., 3-30% solution)

-

HPLC grade solvents (Methanol, Acetonitrile, Water)

-

pH meter, heating blocks or oven, photostability chamber

-

HPLC system with UV or PDA detector

Step-by-Step Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).[6]

-

Stress Condition Application (run in parallel):

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1.0 M HCl. Store at a specified temperature (e.g., 60 °C) for a set time (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1.0 M NaOH. Store at room temperature for a set time (e.g., 8 hours).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Expose the solid API and the stock solution to elevated temperature (e.g., 80 °C) for 48 hours.

-

Photolytic Degradation: Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be kept in the dark.

-

-

Sample Quenching & Preparation:

-

For acid/base samples, carefully neutralize the solution with an equimolar amount of base/acid, respectively, before dilution.

-

Dilute all stressed samples, including the unstressed control, to a target concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

-

-

Analysis: Analyze all samples using the stability-indicating HPLC method (Section 3). A Photodiode Array (PDA) detector is highly recommended to assess peak purity and identify the emergence of new chromophores.

Data Presentation: Degradation Summary

The results should be tabulated to clearly show the extent of degradation under each condition.

| Stress Condition | Reagent/Temp | Duration | % Assay of Parent | % Degradation | Observations |

| Control (Unstressed) | - | - | 99.8 | - | No significant change |

| Acid Hydrolysis | 1.0 M HCl, 60 °C | 24 h | 88.2 | 11.6 | One major degradant peak |

| Base Hydrolysis | 1.0 M NaOH, RT | 8 h | 92.5 | 7.3 | Two minor degradant peaks |

| Oxidation | 3% H₂O₂, RT | 24 h | 15.7 | 84.1 | Significant degradation |

| Thermal (Solution) | 80 °C | 48 h | 98.1 | 1.7 | Minor degradation |

| Photolytic (Solution) | ICH Q1B | - | 94.6 | 5.2 | Minor degradation, color change |